![molecular formula C16H23N7O2 B15114010 2-[4-(4,6-dimethoxypyrimidin-2-yl)piperazin-1-yl]-N,N-dimethylpyrimidin-4-amine](/img/structure/B15114010.png)
2-[4-(4,6-dimethoxypyrimidin-2-yl)piperazin-1-yl]-N,N-dimethylpyrimidin-4-amine
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Overview
Description
2-[4-(4,6-Dimethoxypyrimidin-2-yl)piperazin-1-yl]-N,N-dimethylpyrimidin-4-amine is a complex organic compound that features a pyrimidine ring substituted with a piperazine moiety and dimethylamine groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(4,6-dimethoxypyrimidin-2-yl)piperazin-1-yl]-N,N-dimethylpyrimidin-4-amine typically involves multi-step organic reactions. The starting materials often include 4,6-dimethoxypyrimidine and piperazine. The reaction conditions may involve the use of solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon. The reaction is usually carried out under reflux conditions to ensure complete conversion of reactants to the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters such as temperature, pressure, and pH are meticulously controlled. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
2-[4-(4,6-Dimethoxypyrimidin-2-yl)piperazin-1-yl]-N,N-dimethylpyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used to reduce the compound.
Substitution: Nucleophilic substitution reactions can occur, especially at the piperazine ring, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrimidine N-oxides, while reduction could produce amine derivatives .
Scientific Research Applications
2-[4-(4,6-Dimethoxypyrimidin-2-yl)piperazin-1-yl]-N,N-dimethylpyrimidin-4-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, particularly in the development of antipsychotic agents.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-[4-(4,6-dimethoxypyrimidin-2-yl)piperazin-1-yl]-N,N-dimethylpyrimidin-4-amine involves its interaction with specific molecular targets, such as neurotransmitter receptors. The compound may act as an agonist or antagonist, modulating the activity of these receptors and influencing various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- 4,6-Dimethoxy-2-(piperazin-1-yl)pyrimidine
- 2-{[4-(2-methoxyphenyl)piperazin-1-yl]alkyl}-1H-benzo[d]imidazoles
- 4-{4-[2-(4-(2-substitutedquinoxalin-3-yl)piperazin-1-yl)ethyl]phenyl}thiazoles
Uniqueness
2-[4-(4,6-Dimethoxypyrimidin-2-yl)piperazin-1-yl]-N,N-dimethylpyrimidin-4-amine is unique due to its specific substitution pattern, which imparts distinct physicochemical properties and biological activities. Its dual pyrimidine rings and piperazine moiety make it a versatile scaffold for drug development .
Properties
Molecular Formula |
C16H23N7O2 |
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Molecular Weight |
345.40 g/mol |
IUPAC Name |
2-[4-(4,6-dimethoxypyrimidin-2-yl)piperazin-1-yl]-N,N-dimethylpyrimidin-4-amine |
InChI |
InChI=1S/C16H23N7O2/c1-21(2)12-5-6-17-15(18-12)22-7-9-23(10-8-22)16-19-13(24-3)11-14(20-16)25-4/h5-6,11H,7-10H2,1-4H3 |
InChI Key |
QWVGBNJBOVJTPL-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=NC(=NC=C1)N2CCN(CC2)C3=NC(=CC(=N3)OC)OC |
Origin of Product |
United States |
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